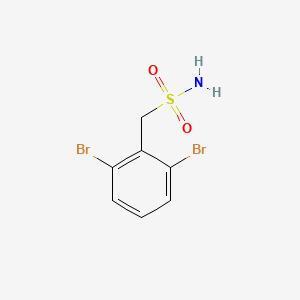![molecular formula C14H16FNO3 B2736275 N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide CAS No. 2418716-32-0](/img/structure/B2736275.png)
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide, also known as FOXC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FOXC is a member of the oxirane family of compounds, which are characterized by their three-membered ring structure containing an oxygen atom.
Mécanisme D'action
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In vivo studies have shown that N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can cross the blood-brain barrier and accumulate in the brain, suggesting its potential use as a drug delivery system for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has several advantages for use in lab experiments, including its ability to inhibit HDAC activity, induce apoptosis in cancer cells, and cross the blood-brain barrier. However, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide also has several limitations, including its potential toxicity and lack of specificity for certain types of cancer cells.
Orientations Futures
There are several potential future directions for research on N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide, including:
1. Investigating its potential use as a drug delivery system for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its potential use as an anticancer agent in combination with other chemotherapeutic agents.
3. Investigating its potential use as a tool for studying the structure and function of proteins.
4. Developing more specific and less toxic analogs of N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide for use in cancer therapy.
Méthodes De Synthèse
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluorophenylacetic acid with epichlorohydrin, followed by the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine. Another method involves the reaction of 3-fluorophenylacetic acid with oxirane in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been investigated for its potential use as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-3-1-2-10(8-11)14(4-6-18-7-5-14)16-13(17)12-9-19-12/h1-3,8,12H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIMKOVWZGKMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
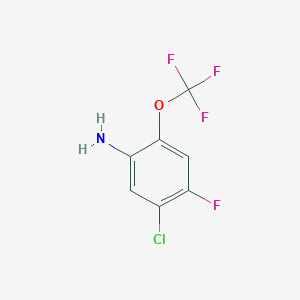
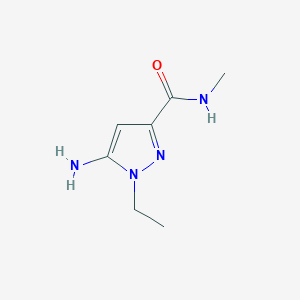
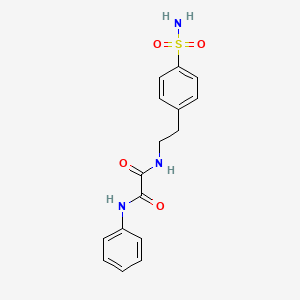
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)
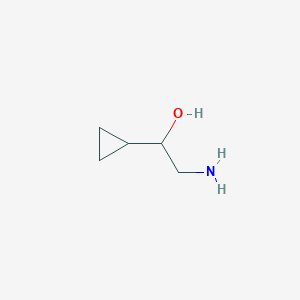

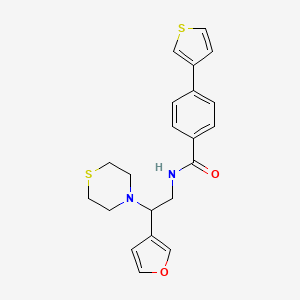
![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)

